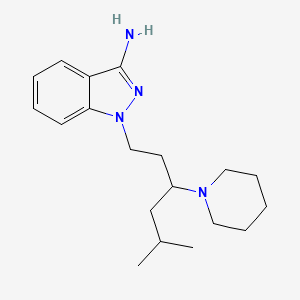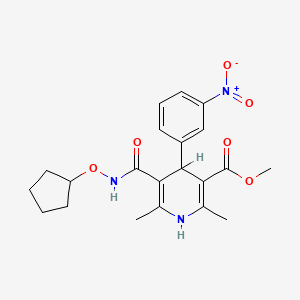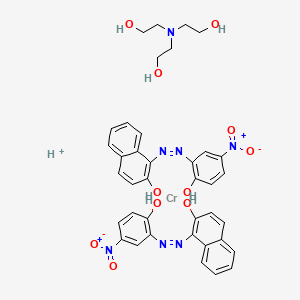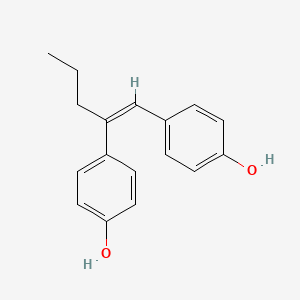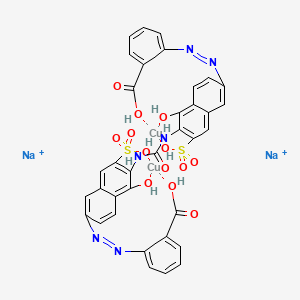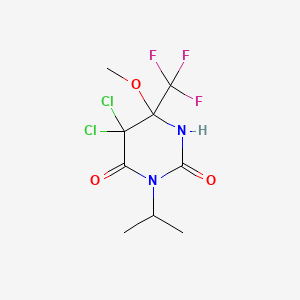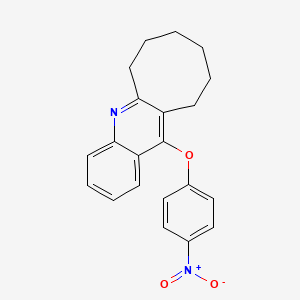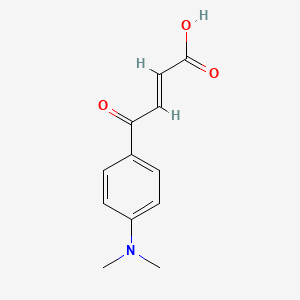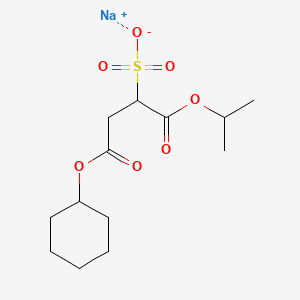
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt is a chemical compound with the molecular formula C20H37NaO7S. It is a member of the sulfosuccinate esters, which are known for their surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt typically involves the esterification of butanedioic acid with the appropriate alcohols in the presence of a sulfonating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The sulfo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted sulfosuccinate esters.
Aplicaciones Científicas De Investigación
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include cell membranes and proteins, where it can alter the permeability and stability of these structures.
Comparación Con Compuestos Similares
Similar Compounds
- Succinic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Succinic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
- Succinic acid, sulfo-, 1,4-bis(dicyclohexyl) ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt is unique due to its specific ester groups, which confer distinct surfactant properties and reactivity compared to other sulfosuccinate esters. Its structure allows for specific interactions with biological membranes and proteins, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
71317-42-5 |
|---|---|
Fórmula molecular |
C13H21NaO7S |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
sodium;4-cyclohexyloxy-1,4-dioxo-1-propan-2-yloxybutane-2-sulfonate |
InChI |
InChI=1S/C13H22O7S.Na/c1-9(2)19-13(15)11(21(16,17)18)8-12(14)20-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
RVGCXYJTDJVRKL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC(=O)C(CC(=O)OC1CCCCC1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


